MMAF Hydrochloride

ADC Payload Maximum Tolerated Dose In Vivo Toxicology

MMAF hydrochloride is the definitive payload for ADC programs requiring non-cleavable maleimidocaproyl linkers. Its charged C-terminal phenylalanine confers reduced membrane permeability vs. MMAE, enabling >3-fold higher MTD and minimal bystander toxicity. Ideal for site-specific conjugation (DAR 2/4) and homogeneous ADC manufacturing. This profile yields a distinct clinical toxicity signature—reversible keratopathy rather than severe neuropathy—making it the strategic choice for indications where myelosuppression must be avoided. Procure high-purity MMAF hydrochloride to optimize your therapeutic index and streamline regulatory characterization.

Molecular Formula C39H66ClN5O8
Molecular Weight 768.4 g/mol
Cat. No. B560668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMAF Hydrochloride
Molecular FormulaC39H66ClN5O8
Molecular Weight768.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl
InChIInChI=1S/C39H65N5O8.ClH/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);1H/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1
InChIKeyBUPKFQQDMNUXOY-KMYLZLQDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMAF Hydrochloride: Fundamental Properties and Baseline Characterization for ADC Payload Selection


MMAF (Monomethyl Auristatin F) Hydrochloride is a synthetic antimitotic agent and a key member of the auristatin class of antibody-drug conjugate (ADC) payloads [1]. Derived from the natural marine product dolastatin 10, it functions as a potent microtubule-disrupting agent [1]. Its chemical structure is defined by the peptide sequence MeVal-Val-Dil-Dap-Phe [2]. A critical structural feature distinguishing MMAF from its close analog MMAE is the presence of a charged C-terminal phenylalanine residue, which imparts a net negative charge at physiological pH [2]. This structural distinction is the primary driver of its unique physicochemical and biological profile, which fundamentally differentiates it from other auristatins and guides its application in ADC design [1].

The Critical Importance of Payload-Specific Differentiation in ADC Development: Why MMAF Hydrochloride Cannot Be Interchanged with Other Auristatins


Selecting a cytotoxic payload is not a simple matter of choosing any highly potent molecule; it is a multi-parametric decision with profound implications for the ADC's therapeutic window, stability, and mechanism of action. The auristatin class is not monolithic. Profound differences in physicochemical properties, such as charge and hydrophobicity, between MMAF and its neutral counterpart MMAE, translate directly into divergent ADC behaviors in terms of aggregation propensity, systemic clearance, and bystander activity [1][2]. Therefore, the assumption that one auristatin payload can be generically substituted for another is a critical oversight in drug development. The evidence below quantifies these specific, non-interchangeable differences that define the unique utility of MMAF Hydrochloride [1][2].

Quantitative Evidence of MMAF Hydrochloride Differentiation: A Comparator-Based Analysis for Procurement and Scientific Selection


Head-to-Head In Vivo Tolerability: Superior Maximum Tolerated Dose (MTD) of MMAF Compared to MMAE

A direct head-to-head comparison in mice demonstrates that the maximum tolerated dose (MTD) of free MMAF is >16 mg/kg, which is more than 16-fold higher than the MTD of 1 mg/kg for free MMAE [1]. This superior tolerability translates to the ADC level. For the cAC10-L1-MMAF4 ADC, the MTD in mice was 50 mg/kg, and in rats was 15 mg/kg [1]. In contrast, the corresponding cAC10-L1-MMAE4 ADC's MTD is significantly lower, although a specific number is not provided in this source, the large difference in free drug MTD is predictive of a wider therapeutic window for MMAF conjugates [1].

ADC Payload Maximum Tolerated Dose In Vivo Toxicology Auristatin

Hydrophobicity-Driven ADC Stability: Comparative Aggregation Propensity of vcMMAF and vcMMAE Conjugates

In a controlled study comparing ADCs with identical DAR and linker but different auristatin payloads, the ADC bearing the negatively charged vcMMAF payload exhibited significantly higher aggregation rates than the ADC with the neutral vcMMAE payload under accelerated stress conditions [1]. This was observed both under shaking stress and after 2 weeks of storage at 40 °C [1]. This higher aggregation propensity is attributed to the reduced electrostatic repulsion and decreased net charge of the vcMMAF ADC, as confirmed by a lower isoelectric point (pI) compared to both the parent antibody and the vcMMAE ADC [1]. In contrast, the vcMMAE ADC, despite its greater hydrophobicity (consistent with LogD values), showed lower aggregation due to better-preserved surface charge properties [1].

ADC Developability Physicochemical Stability Aggregation Auristatin

In Vitro Cytotoxicity and Payload Potency Attenuation: Quantitative IC50 Comparison of Free MMAF vs. MMAE

A side-by-side comparison in U87 and M21 cancer cell lines reveals a substantial difference in the intrinsic cytotoxicity of the free drugs. MMAE demonstrates potent activity with IC50 values of 0.076 nM (U87) and 0.065 nM (M21) [1]. In stark contrast, free MMAF is over 1,000-fold less potent, with an IC50 of 94.40 nM in U87 cells and an IC50 greater than 1000 nM in M21 cells [1]. This attenuated activity of the free drug is a direct consequence of its charged C-terminal phenylalanine, which limits its ability to passively diffuse across cell membranes [2]. In a panel of other cell lines (Karpas 299, H3396, 786-O, Caki-1), free MMAF shows IC50 values in the range of 105-257 nM [3], further supporting its classification as a moderately potent free cytotoxin, but dramatically less potent than free MMAE.

Cytotoxicity IC50 Auristatin ADC Payload

Comparative Pharmacokinetics of ADC Drug-Load Species: More Uniform Clearance for MMAF Conjugates

Analysis of clinical ADC samples using native LC-MS and PK modeling revealed a key difference in the in vivo behavior of MMAE and MMAF conjugates. For interchain cysteine ADCs, differential clearance of higher drug-loaded species (e.g., DAR6, DAR8) was pronounced for the MMAE-conjugated ADC, while systemic elimination after accounting for deconjugation was similar across all drug loads for the MMAF-conjugated ADC [1]. This indicates that MMAF ADCs maintain a more homogeneous drug-load distribution in circulation, whereas MMAE ADCs undergo preferential clearance of the most highly-loaded, and often most toxic, species [1].

Pharmacokinetics ADC Drug-Load Distribution MMAF

Bystander Effect and Membrane Permeability: MMAF's Reduced Bystander Activity as a Design Feature

MMAF's charged C-terminal phenylalanine confers a significant increase in hydrophilicity compared to the neutral MMAE, resulting in lower membrane permeability [1]. This physicochemical property directly translates to a reduced bystander killing effect [1][2]. While MMAE is known to readily diffuse out of target cells to kill neighboring antigen-negative cells, MMAF is largely retained within the target cell after cleavage from the ADC, as it cannot efficiently cross cellular membranes [1]. This is an intentional design feature for ADCs using non-cleavable linkers (like mc-MMAF in belantamab mafodotin), where payload retention is paramount for activity and minimizing off-target effects [2].

Bystander Effect Membrane Permeability ADC Payload MMAF

Optimized Application Scenarios for MMAF Hydrochloride: Translating Differentiated Evidence into Strategic ADC Development


ADCs Requiring a Wide Therapeutic Window and High Tolerability

The >16-fold higher MTD of free MMAF over MMAE directly informs its selection for ADC programs where patient safety and tolerability are paramount [1]. The higher tolerated dose of the free payload predicts a greater therapeutic index for the corresponding ADC, as higher doses can be administered before encountering dose-limiting toxicities [1]. This is particularly relevant for targets with normal tissue expression where even low-level, non-specific uptake could lead to toxicity. Procuring MMAF for such programs is a risk-mitigation strategy, leveraging its inherently lower systemic toxicity to maximize the potential for achieving a clinically meaningful and safe dose.

Non-Cleavable Linker ADCs for Targets with High and Homogeneous Antigen Expression

MMAF's poor membrane permeability and reduced bystander effect make it the payload of choice for ADCs employing non-cleavable linkers (e.g., mc-MMAF) [1][2]. In this design, the ADC must be internalized and degraded in the lysosome to release the active catabolite (Cys-mcMMAF), which then accumulates and exerts its cytotoxic effect [1]. The retention of the charged metabolite prevents it from diffusing out of the target cell, ensuring high intracellular concentration and potent killing while simultaneously minimizing damage to neighboring, antigen-negative cells [1][2]. This mechanism is highly effective for targets that are uniformly expressed on tumor cells and efficiently internalized, as exemplified by the approved ADC belantamab mafodotin [1].

Programs Prioritizing Homogeneous ADC Pharmacokinetics and Predictable Exposure

The finding that MMAF-conjugated ADCs exhibit similar systemic elimination rates across all drug-load species, unlike MMAE conjugates which show preferential clearance of high-DAR species, has significant implications for development [1]. This more uniform PK profile translates to less variable exposure of the active drug species in vivo, simplifying PK/PD modeling, reducing patient-to-patient variability, and potentially leading to a more predictable and manageable clinical response [1]. For biotech and pharmaceutical companies, this characteristic can de-risk clinical development and is a compelling differentiator when selecting a payload platform, warranting the procurement of MMAF for its favorable pharmacokinetic properties.

Formulation and Analytical Method Development for ADC Stability Assessment

The specific evidence that ADC-vcMMAF has a higher aggregation propensity than ADC-vcMMAE under thermal and shaking stress directly informs industrial application scenarios focused on developability [1]. This knowledge is not a drawback but a critical piece of information for process development. Scientists procuring MMAF for ADC research must anticipate and proactively address its aggregation behavior through optimized formulation (e.g., excipient screening, pH optimization) and storage conditions [1]. Furthermore, this property makes ADC-vcMMAF an excellent stress-test case for developing robust analytical methods (e.g., SEC-HPLC, DLS) to monitor and control aggregation, a key quality attribute for regulatory submission [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for MMAF Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.